3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Overview
Description
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is first reduced to an amine, followed by the formation of the ethoxy linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline or pyrrolidine moieties.
Scientific Research Applications
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline can be compared with similar compounds such as:
4-[2-(Pyrrolidin-1-yl)ethoxy]aniline: Similar structure but with the ethoxy group attached at a different position on the aniline ring.
3-[2-(Morpholin-4-yl)ethoxy]aniline: Contains a morpholine ring instead of a pyrrolidine ring.
3-[2-(Piperidin-1-yl)ethoxy]aniline: Features a piperidine ring in place of the pyrrolidine ring. These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXLUSVVAGFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620481 | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-30-7 | |
Record name | 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373824-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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